molecular formula C18H22O2 B1663017 Tetrahydromagnolol CAS No. 20601-85-8

Tetrahydromagnolol

Katalognummer: B1663017
CAS-Nummer: 20601-85-8
Molekulargewicht: 270.4 g/mol
InChI-Schlüssel: OYAQUBKYAKSHOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrahydromagnolol is a bioactive compound derived from magnolol, which is found in the bark of the Magnolia officinalis plant. This compound is known for its ability to activate cannabinoid receptors, specifically CB2 receptors, and has shown potential in various therapeutic applications .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Tetrahydromagnolol erfolgt in der Regel durch Hydrierung von Magnolol. Das Verfahren beginnt mit der Bromierung von Biphenyl-2,2'-diol, um 5,5'-Dibrom-biphenyl-2,2'-diol zu erhalten. Dieser Zwischenstoff wird dann einer O-Schutzreaktion unterzogen, gefolgt von einer Reaktion mit Allylbromid, um Magnolol in seiner geschützten Form zu erhalten. Schließlich werden Entschützungs- und Hydrierungsschritte durchgeführt, um this compound zu erzeugen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird aber für höhere Ausbeuten und Kosteneffizienz optimiert. Die Verwendung von Hochdruckhydrierung und fortschrittlichen Reinigungstechniken gewährleistet die Produktion von hochreinem this compound, das für verschiedene Anwendungen geeignet ist .

Analyse Chemischer Reaktionen

Functionalization for Structural Analogs

Tetrahydromagnolol undergoes alkyl chain and phenolic group modifications to explore structure-activity relationships (SAR):

Key Reactions

Reaction TypeConditions/ReagentsProduct/Outcome
Bromination Br₂, NaHCO₃, CHCl₃2-Bromo-4-alkylphenol intermediates (e.g., 21–29 ) for subsequent coupling .
Methylation CH₃I, NaOH, phase-transfer catalystMethoxy derivatives (e.g., 30–32 ) to modulate receptor binding .
Demethylation BBr₃, CH₂Cl₂Regeneration of phenolic groups for further functionalization .

Derivatization Highlights

  • Compound 61a : 2-(2-methoxy-5-propyl-phenyl)-4-hexylphenol, a dual CB1/CB2 agonist with KiK_i values of 0.00957 µM (CB1) and 0.0238 µM (CB2) .

  • Compound 60 : CB2-selective partial agonist (KiK_i: 0.362 µM for CB1 vs. 0.0238 µM for CB2) .

Metabolic Transformation

In vivo, this compound is further metabolized via:

  • Hydroxylation : Bacterial enzymes introduce hydroxy groups, forming derivatives like trans-isomagnolol (8 ) .

  • Glucuronidation/Sulfation : Phase II metabolism enhances water solubility for excretion .

Structural Insights from Docking Studies

Modifications to this compound’s alkyl chains and phenolic groups significantly impact receptor interactions:

  • Methoxy Substitution : Enhances CB1 affinity (e.g., 4a vs. 4 : ΔG = −76.78 vs. −71.06 kcal/mol) .

  • Hydrophobic Interactions : Propyl/pentyl chains align with CB1/CB2 hydrophobic pockets (e.g., Phe200 in CB1) .

Table 1: Selected Synthetic Derivatives and Affinities

CompoundR₁R₂CB1 KiK_i (µM)CB2 KiK_i (µM)
7 -OH-C₃H₇0.171.81
61a -OCH₃-C₆H₁₃0.009570.0238
60 -OH-C₅H₁₁0.3620.0238

Table 2: Key Metabolic Pathways

PathwayEnzymes InvolvedMajor Metabolites
HydrogenationBacterial reductasestrans-Isomagnolol (8 )
HydroxylationHepatic CYP450Dihydroxy-tetrahydromagnolol
ConjugationUGTs/SULTsGlucuronides, Sulfates

Wissenschaftliche Forschungsanwendungen

Tetrahydromagnolol, a major metabolite of magnolol, has demonstrated a profile similar to its parent compound but with considerably higher potency . Research indicates this compound's potential therapeutic applications, particularly related to its interaction with cannabinoid receptors and its effects on brain health .

Scientific Research Applications

CB Receptor Activity: this compound exhibits CB2-selectivity, acting as a partial agonist at CB2 receptors (EC50 = 0.170 μM) and a full agonist at CB1 receptors . It is almost 20-fold more potent than magnolol at CB2 receptors in cAMP assays .

GPR55 Antagonist: this compound has been found to be a moderately potent GPR55 antagonist ( KB = 13.3 μM) . This suggests it could serve as a lead structure for developing potent and selective GPR55 antagonists .

Data Table

The following table summarizes the activities of magnolol metabolites at cannabinoid receptors :

CompoundCB1 (Ki, µM)CB2 (Ki, µM)GPR55 (KB, µM)
This compound (7)2.26 ± 0.890.416 ± 0.08913.3 ± 2.0
CP55,940 (5)0.00128 ± 0.000440.00142 ± 0.000751.89 ± 0.97
Rimonabant (6)0.0126 ± 0.00390.900 ± 0.320ND

Potential Therapeutic Applications

  • Neuroprotection: Preservation of Na+/K+ ATPase activity suggests neuroprotective effects in ischemic injury and neurodegeneration .
  • Anxiolytic and Anticonvulsant Effects: Modulation of GABAA receptors indicates potential anxiolytic and anticonvulsant effects .
  • Cognitive Impairment and Oxidative Stress: Prevention of glucose and ROS-mediated damage suggests benefits for diabetes-related cognitive impairment and oxidative stress .
  • Alzheimer's Disease: Anti-inflammatory and antiamyloidogenic effects indicate potential in treating Alzheimer's disease and memory deficits .
  • Epilepsy and Neurodegenerative Disorders: Reduction of excitotoxicity and glutamatergic signaling suggests applications for epilepsy, seizures, and neurodegenerative disorders .

Case Studies and Research Findings

  • Magnolia Bark Extract and CB Receptors: The interaction of magnolia bark extract, magnolol, and its metabolites with CB receptors provides a potential mechanism for their known effects on brain health and stress relief .
  • This compound as a Potent Metabolite: this compound is a more potent partial CB2 agonist than magnolol and also shows CB2 selectivity . Partial CB1 and CB2 receptor agonists have reduced inflammation-associated hyperalgesia and possess antiallodynic effects in animal models .
  • Structure-Activity Relationships: Studies have investigated the structure-activity relationships of (tetrahydro)magnolol analogs, with variations of the alkyl chains and the phenolic groups to improve potency .
  • Further Research Needed: Pharmacokinetic studies are necessary to corroborate these findings and explore the therapeutic potential of these compounds as neurotrophic natural products and nootropics . Such studies will help elucidate the absorption, distribution, metabolism, and excretion of magnolol and its metabolites, providing insights into their bioavailability and potential therapeutic applications .

Wirkmechanismus

Tetrahydromagnolol exerts its effects primarily through the activation of cannabinoid receptors, particularly CB2 receptors. It acts as an agonist at these receptors, leading to various downstream effects such as the inhibition of cAMP accumulation and the modulation of neurotransmitter release. Additionally, this compound acts as an antagonist at GPR55 receptors, further contributing to its biological activities .

Vergleich Mit ähnlichen Verbindungen

    Magnolol: The parent compound from which tetrahydromagnolol is derived. It also activates cannabinoid receptors but with lower potency.

    Honokiol: Another bioactive compound found in Magnolia officinalis, known for its anti-inflammatory and anxiolytic properties.

    2-(2-Hydroxy-5-propylphenyl)-4-pentylphenol: A synthetic analog with high selectivity for CB2 receptors

Uniqueness: this compound is unique due to its high selectivity and potency for CB2 receptors compared to its parent compound magnolol and other similar compounds. This selectivity makes it a promising candidate for therapeutic applications targeting CB2 receptors .

Biologische Aktivität

Tetrahydromagnolol (THM), a metabolite of magnolol derived from the bark of Magnolia officinalis, has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potentials, supported by data tables and relevant case studies.

THM is formed through the metabolism of magnolol, which undergoes reduction processes in the body. It is characterized by enhanced potency at cannabinoid receptors compared to its parent compound. Specifically, THM has been shown to be a selective partial agonist at the CB2 receptor with an EC50 value of 0.170 μM, making it approximately 19 times more potent than magnolol in this regard .

Biological Activities

The biological activities of THM can be categorized into several key areas:

  • Cannabinoid Receptor Activation : THM activates cannabinoid receptors, particularly CB2, which is implicated in anti-inflammatory and analgesic effects. It also acts as an antagonist at GPR55, a receptor associated with various physiological processes .
  • Anti-inflammatory Effects : Research indicates that THM exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways such as NF-κB and MAPK .
  • Antioxidant Activity : THM's antioxidant capabilities contribute to its protective effects against oxidative stress, which is linked to various chronic diseases. This activity is partly mediated through the activation of Nrf2/HO-1 pathways .
  • Antimicrobial Properties : Like magnolol, THM has shown antimicrobial effects against a range of pathogens, suggesting its potential utility in treating infections .

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
Cannabinoid AgonismPartial agonist at CB2 receptors
Anti-inflammatoryInhibition of NF-κB and MAPK pathways
AntioxidantActivation of Nrf2/HO-1 pathway
AntimicrobialInhibition of bacterial growth

Case Study: Anti-inflammatory Effects in Animal Models

In a study conducted on male Sprague Dawley rats, THM was administered via intraperitoneal injection at doses ranging from 5 to 20 mg/kg. The results indicated a significant reduction in inflammatory markers and improved histopathological outcomes in models of acute lung injury. The study highlighted the ability of THM to ameliorate neutrophil infiltration and reactive oxygen species production .

Eigenschaften

IUPAC Name

2-(2-hydroxy-5-propylphenyl)-4-propylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-3-5-13-7-9-17(19)15(11-13)16-12-14(6-4-2)8-10-18(16)20/h7-12,19-20H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAQUBKYAKSHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415784
Record name 2-(2-hydroxy-5-propylphenyl)-4-propylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20601-85-8
Record name 2-(2-hydroxy-5-propylphenyl)-4-propylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrahydromagnolol
Reactant of Route 2
Tetrahydromagnolol
Reactant of Route 3
Tetrahydromagnolol
Reactant of Route 4
Tetrahydromagnolol
Reactant of Route 5
Reactant of Route 5
Tetrahydromagnolol
Reactant of Route 6
Tetrahydromagnolol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.